ethyl 6-amino-5-methyl-1H-indole-2-carboxylate

Physicochemical profiling Medicinal chemistry Lead optimization

Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate (CAS 1175787-04-8) is a trisubstituted indole-2-carboxylate ester bearing a 6-amino group, a 5-methyl group, and a 2-ethyl ester. With a molecular formula of C₁₂H₁₄N₂O₂ and molecular weight of 218.25 g/mol, this compound serves as a difunctionalized indole scaffold that combines hydrogen-bond donor/acceptor capability (2 HBD, 2 HBA) with moderate lipophilicity (LogP 2.04).

Molecular Formula C12H14N2O2
Molecular Weight 218.256
CAS No. 1175787-04-8
Cat. No. B2601076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-amino-5-methyl-1H-indole-2-carboxylate
CAS1175787-04-8
Molecular FormulaC12H14N2O2
Molecular Weight218.256
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=C(C(=C2)C)N
InChIInChI=1S/C12H14N2O2/c1-3-16-12(15)11-5-8-4-7(2)9(13)6-10(8)14-11/h4-6,14H,3,13H2,1-2H3
InChIKeyYCHURLGIBRLTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-Amino-5-Methyl-1H-Indole-2-Carboxylate (CAS 1175787-04-8): Procurement-Relevant Identity and Physicochemical Profile


Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate (CAS 1175787-04-8) is a trisubstituted indole-2-carboxylate ester bearing a 6-amino group, a 5-methyl group, and a 2-ethyl ester . With a molecular formula of C₁₂H₁₄N₂O₂ and molecular weight of 218.25 g/mol, this compound serves as a difunctionalized indole scaffold that combines hydrogen-bond donor/acceptor capability (2 HBD, 2 HBA) with moderate lipophilicity (LogP 2.04) . The indole-2-carboxylate framework is a privileged structure in medicinal chemistry, recognized for its role in glycine-site NMDA antagonists, IDO1/TDO dual inhibitors, and kinase inhibitor programs [1], [2]. The simultaneous presence of electron-donating amino and methyl substituents distinguishes this compound from the more commonly procured halogenated indole-2-carboxylate analogs [1].

Two hydrogen bond donors (indole NH and 6-NH₂) enable distinct target engagement in medicinal chemistry programs
Moderate lipophilicity (~LogP 2) balances permeability and solubility for lead optimization studies
Electron-donating 6-amino group contrasts with common halogenated indole-2-carboxylate building blocks

Why Generic Indole-2-Carboxylate Substitution Fails: The Functional Group Complementarity of Ethyl 6-Amino-5-Methyl-1H-Indole-2-Carboxylate


Substituting ethyl 6-amino-5-methyl-1H-indole-2-carboxylate with a simpler indole-2-carboxylate analog is not functionally neutral. The 6-amino group introduces a second hydrogen bond donor (HBD = 2), absent in the common 5-methyl or 6-halogen analogs (HBD = 1) , . This additional HBD capacity alters both molecular recognition at biological targets and physicochemical properties such as solubility and permeability. The 5-methyl group contributes +0.52 LogP units compared to the des-methyl 6-amino analog (LogP 2.04 vs. 1.52), while the 6-amino group reduces LogP by approximately 0.61 units relative to the 5-methyl-only analog (LogP 2.04 vs. 2.65) , , . Critically, the electron-donating amino substituent at position 6 confers opposite electronic character to the indole ring compared to the electron-withdrawing halogen substituents (Cl, Br) that dominate the NMDA-glycine antagonist pharmacophore [1]. Generic replacement with a mono-substituted analog eliminates either the hydrogen-bonding versatility or the tailored lipophilicity that defines this compound's utility as a regioselective synthetic intermediate .

The additional 6-amino hydrogen bond donor, absent in mono-substituted analogs, may alter molecular recognition and target engagement profiles.
The combined 5-methyl and 6-amino substituents create a unique lipophilicity profile that mono-substituted analogs cannot replicate, potentially affecting permeability and metabolic stability.
The electron-donating character of the 6-amino group reverses the indole ring electronic nature relative to electron-withdrawing halogen analogs, shifting target preference away from classical glycine-site pharmacophores.

Quantitative Differentiation Evidence for Ethyl 6-Amino-5-Methyl-1H-Indole-2-Carboxylate vs. Closest Analogs


Hydrogen Bond Donor Count Differentiation: 6-Amino-5-Methyl vs. 5-Methyl-Only and 6-Halogen Indole-2-Carboxylates

Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate possesses two hydrogen bond donor (HBD) groups (indole NH and 6-NH₂), quantified as HBD = 2 . In contrast, the 5-methyl analog lacking the 6-amino group (ethyl 5-methylindole-2-carboxylate, CAS 16382-15-3) has only one HBD (indole NH) . The 6-halogen analogs (e.g., 6-chloro-indole-2-carboxylates) similarly possess HBD = 1. This difference is critical for target engagement where dual hydrogen bond donation is required for binding affinity.

HBD Count
Data to verify
HBD = 2
Supports dual hydrogen-bond donor scaffold design.
Mono-substituted analogs have HBD = 1.
Physicochemical profiling Medicinal chemistry Lead optimization

Lipophilicity Modulation: LogP Comparison Among 6-Amino-5-Methyl, 6-Amino, and 5-Methyl Indole-2-Carboxylates

The measured LogP of ethyl 6-amino-5-methyl-1H-indole-2-carboxylate is 2.04 . This represents a midpoint lipophilicity between the more polar 6-amino analog (LogP 1.52, CAS 71056-60-5) and the more lipophilic 5-methyl analog (LogP 2.65, CAS 16382-15-3) . The 5-methyl group contributes approximately +0.52 LogP units compared to the des-methyl 6-amino analog, while the 6-amino group reduces LogP by approximately 0.61 units compared to the des-amino 5-methyl analog.

Lipophilicity (LogP)
Data to verify
LogP ≈ 2.04
Tunable lipophilicity window for ADME optimization.
6-amino analog LogP 1.52; 5-methyl analog LogP 2.65.
ADME optimization Lipophilicity Physicochemical property design

Electronic Character Divergence: 6-Amino (Electron-Donating) vs. 6-Halogen (Electron-Withdrawing) in NMDA-Glycine Antagonist Scaffolds

The NMDA-glycine antagonist pharmacophore established by Gray et al. (1991) identified that indole-2-carboxylates with halogen substitutions at position 5 or 6 are potent competitive antagonists, with the lead compound 2-carboxy-6-chloro-3-indoleacetic acid exhibiting Ki = 1.6 pM against [³H]glycine binding [1]. The 6-chloro substituent is electron-withdrawing (σₘ = +0.37). In contrast, the 6-amino group on ethyl 6-amino-5-methyl-1H-indole-2-carboxylate is strongly electron-donating (σₘ = −0.16), fundamentally altering the electronic character of the indole ring [2]. This electronic inversion predicts that the 6-amino-5-methyl compound will exhibit weaker NMDA-glycine site affinity than 6-halogen analogs, but may engage alternative targets where electron-rich indoles are preferred.

Electronic Effect (σₘ)
Class-level inference
6-NH₂: −0.16
6-Cl: +0.37
Electronic character reversal may shift target selectivity profiles.
Δσₘ ≈ −0.53; electron-donating vs. electron-withdrawing.
NMDA receptor Glycine-site antagonists CNS drug discovery

IDO1/TDO Dual Inhibitor Scaffold Relevance: 6-Amino-Indole-2-Carboxylic Acid Derivatives as Privileged Intermediates

Cui et al. (2020) demonstrated that 6-acetamido-indole-2-carboxylic acid derivatives are potent IDO1/TDO dual inhibitors, with compound 9o-1 achieving IC₅₀ = 1.17 μM (IDO1) and 1.55 μM (TDO) [1]. Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate serves as a direct synthetic precursor to this pharmacophore class: the 6-amino group can be acylated to generate 6-acetamido derivatives, while the 2-ethyl ester can be hydrolyzed to the free carboxylic acid required for enzyme inhibition [1], . The 5-methyl substituent, absent in the Cui et al. series, offers an additional vector for modulating potency and selectivity through steric and electronic effects.

IDO1/TDO Precursor
Class-level inference
6-NH₂ acylation handle
Enables entry into IDO1/TDO dual inhibitor chemical space.
Validated pharmacophore: comparator 9o-1 reported IC₅₀ = 1.17 μM (IDO1).
Immuno-oncology IDO1/TDO dual inhibitors Tumor immunotherapy

Regional Functional Group Orthogonality: Regioselective Derivatization Advantage at Three Positions

Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate possesses three chemically distinct functional groups at defined positions: a nucleophilic 6-amino group (pKa ~4.6 for protonated aniline-type NH₂), an electrophilic 2-ethyl ester, and a non-reactive 5-methyl group , . In comparison, ethyl 5-methylindole-2-carboxylate (CAS 16382-15-3) offers only two derivatizable positions (N-1 and 2-ester) , while ethyl 6-amino-1H-indole-2-carboxylate (CAS 71056-60-5) lacks the 5-methyl substituent that can direct electrophilic aromatic substitution and modulate ring electronics . Reports indicate that 5- and 6-aminoalkyl indole-2-carboxylic acid amides serve as casein kinase Iε inhibitors, with the 6-position aminoalkyl chain being essential for activity [1].

Synthetic Handles
Class-level inference
3 orthogonal groups
Enables sequential, protecting-group-minimal derivatization.
6-NH₂ (acylable), 2-COOEt (hydrolyzable), 5-CH₃ (inert director).
Synthetic methodology Regioselective derivatization Building block procurement

Procurement Cost Differentiation: Premium Pricing Reflects Synthetic Complexity of Dual Substitution

Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate commands a significant price premium over its mono-substituted analogs. At the 1 g scale, the target compound is priced at approximately £1,231 (Fluorochem) , compared to £347 for ethyl 6-amino-1H-indole-2-carboxylate (1 g) and approximately $32 for ethyl 5-methylindole-2-carboxylate (1 g, Aladdin) . This represents a 3.5× premium over the 6-amino-only analog and a 38× premium over the 5-methyl-only analog, reflecting the additional synthetic steps required to install both substituents simultaneously.

1 g Scale Cost
Data to verify
~£1,231
Reflects synthetic complexity of dual substitution.
~3.5× vs 6-amino analog, ~38× vs 5-methyl analog.
Procurement economics Building block sourcing Cost-benefit analysis

High-Impact Research and Industrial Application Scenarios for Ethyl 6-Amino-5-Methyl-1H-Indole-2-Carboxylate


IDO1/TDO Dual Inhibitor Lead Generation via 6-Acetamido Derivatization

Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate provides a direct entry point for synthesizing IDO1/TDO dual inhibitors following the validated pharmacophore model of Cui et al. (2020) [1]. The 6-amino group is acylated to generate the 6-acetamido moiety — the critical recognition element for enzyme inhibition — while the 2-ethyl ester is hydrolyzed to the free carboxylic acid required for binding. Compound 9o-1 (6-acetamido-indole-2-carboxylic acid) achieved IC₅₀ = 1.17 μM (IDO1) and 1.55 μM (TDO) [1]. The 5-methyl substituent provides an additional diversification handle absent in the published series, enabling exploration of steric and lipophilic effects on dual inhibitory potency and isoform selectivity.

Casein Kinase Iε (CKIε) Inhibitor Synthesis via 6-Aminoalkyl Amide Formation

Patent literature establishes that 6-aminoalkyl indole-2-carboxylic acid amides are inhibitors of human casein kinase Iε (CKIε), a target implicated in circadian rhythm regulation, mood disorders, and sleep disorders [1]. Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate provides the 6-amino handle for introducing aminoalkyl chains via reductive amination or alkylation, while the 2-ester can be converted to amides for target engagement optimization. The 5-methyl group may enhance CNS permeability (LogP 2.04 vs. 1.52 for the des-methyl analog) , a critical parameter for CNS-active CKIε inhibitors.

Kinase Inhibitor Scaffold Construction with Regioselective Hinge-Binder Installation

The 6-amino group on the indole scaffold is frequently derivatized with heteroaryl chlorides to form hinge-binding motifs in ATP-competitive kinase inhibitors [1]. Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate offers the advantage that the 5-methyl group pre-blocks one potential metabolic soft spot on the indole ring, which may improve metabolic stability compared to the unsubstituted 6-amino-indole-2-carboxylate scaffold. The 2-ethyl ester can be converted to amides, hydrazides, or heterocycles for extending into solvent-exposed or ribose-pocket regions of the kinase active site.

Lung Cancer Cell Growth Inhibition via 6-Amino-Indole Carboxylate Derivatives

6-Amino-2-substituted indole-3-carboxylate derivatives have demonstrated dose-dependent inhibitory activity against lung cancer A549 cell growth [1]. While the published series focused on indole-3-carboxylates, ethyl 6-amino-5-methyl-1H-indole-2-carboxylate represents the regioisomeric indole-2-carboxylate scaffold that can be similarly elaborated at the 3-position or through the 2-ester. The A549 cell growth inhibition provides preliminary phenotypic screening validation for this chemical class in oncology applications [1].

Application
Selection Property
Validation Focus
IDO1/TDO Inhibitor Lead Generation
6-Amino acylation handle for pharmacophore installation
Acylation and ester hydrolysis sequence fidelity
Casein Kinase Iε Inhibitor Synthesis
6-Aminoalkyl derivatization versatility
CNS permeability potential via LogP modulation
Kinase Inhibitor Scaffold Construction
Regioselective hinge-binder installation at 6-position
Metabolic stability of 5-methyl-blocked indole ring
A549 Cell Growth Inhibition Studies
Indole-2-carboxylate regioisomeric scaffold for elaboration
Cell growth inhibition endpoint in phenotypic screening
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